Synergistic Cytotoxicity with Proteasome Inhibitor Bortezomib: A Direct Comparator Advantage
In head-to-head combination studies in multiple myeloma (MM) cell lines, (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine (NSC126405) demonstrated synergistic cytotoxicity when combined with the proteasome inhibitor bortezomib. In contrast, the chemically related DEPTOR degrader 'drug 3g' exhibited antagonism in the same combination setting, a critical distinction for experimental and therapeutic design [1].
| Evidence Dimension | Combination Index (Drug-Drug Interaction) with Bortezomib |
|---|---|
| Target Compound Data | Synergistic (Combination Index < 1) |
| Comparator Or Baseline | Drug 3g (related DEPTOR-binding therapeutic): Antagonistic |
| Quantified Difference | Qualitative shift from synergy to antagonism; no direct combination index values reported, but functional outcome direction is opposite |
| Conditions | Multiple myeloma (MM) cell lines; co-treatment with bortezomib |
Why This Matters
This functional dichotomy directly influences experimental design and procurement: NSC126405 is the appropriate tool for studying DEPTOR-mTOR biology in the context of proteasome inhibitor therapy, whereas drug 3g is contraindicated for such combination studies.
- [1] Vega, M. I., Shi, Y., Frost, P., Huerta-Yepez, S., Antonio-Andres, G., Hernandez-Pando, R., Lee, J., Jung, M. E., Gera, J. F., & Lichtenstein, A. (2019). A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity. Molecular Cancer Therapeutics, 18(10), 1822–1831. View Source
